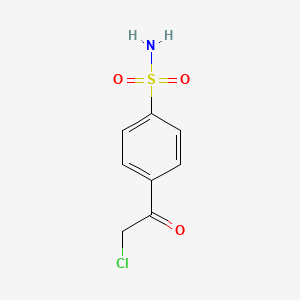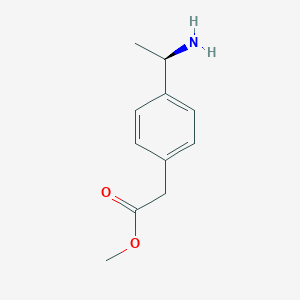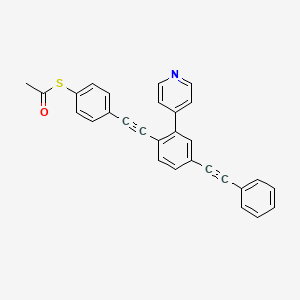
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate: is a complex organic compound known for its unique structural properties It features a combination of phenyl, pyridinyl, and ethynyl groups, making it a subject of interest in various fields of chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate typically involves multiple steps, starting from readily available starting materials. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethylene or ethane.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C
Substitution: Nucleophiles like sodium azide or thiols in polar solvents, elevated temperatures
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethylene or ethane derivatives
Substitution: Formation of substituted pyridinyl derivatives
Applications De Recherche Scientifique
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethynyl and pyridinyl groups play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl(pyridin-4-yl)methanone
- (S)-1-(4-(pyridin-4-yl)phenyl)ethan-1-ol
Uniqueness
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate is unique due to its combination of phenyl, pyridinyl, and ethynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity to molecular targets and greater versatility in chemical reactions.
Propriétés
Formule moléculaire |
C29H19NOS |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
S-[4-[2-[4-(2-phenylethynyl)-2-pyridin-4-ylphenyl]ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C29H19NOS/c1-22(31)32-28-15-11-24(12-16-28)9-13-26-14-10-25(8-7-23-5-3-2-4-6-23)21-29(26)27-17-19-30-20-18-27/h2-6,10-12,14-21H,1H3 |
Clé InChI |
ZEMGQWGGFOEVDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


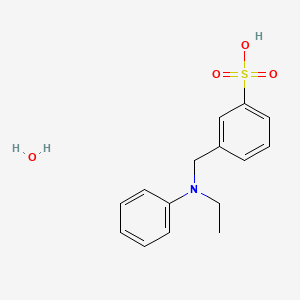
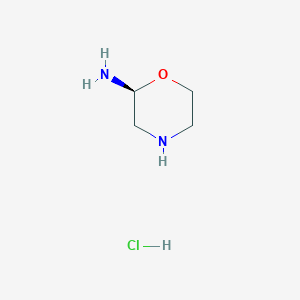
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
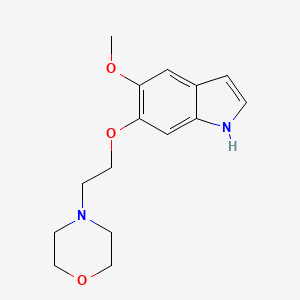
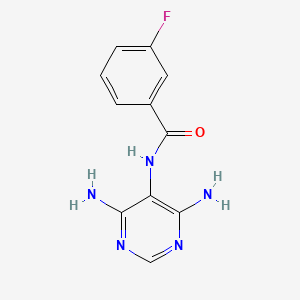
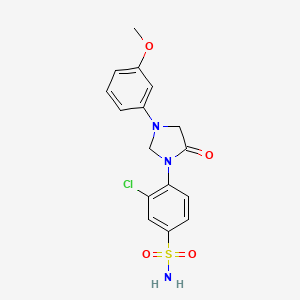
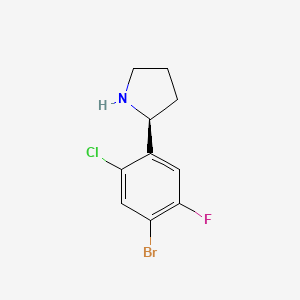

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
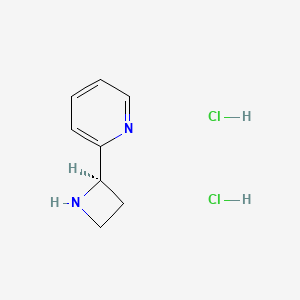
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
